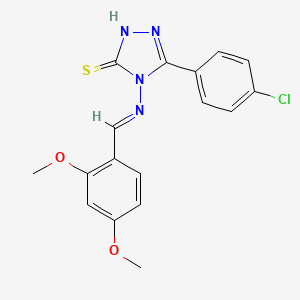
5-(4-Chlorophenyl)-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(4-chlorophényl)-4-((2,4-diméthoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol est un composé chimique appartenant à la classe des dérivés du triazole. Les triazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
La synthèse du 5-(4-chlorophényl)-4-((2,4-diméthoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol implique généralement les étapes suivantes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés d’hydrazine et du disulfure de carbone.
Introduction du groupe chlorophényle : Le groupe chlorophényle est introduit par une réaction de substitution nucléophile.
Addition de la partie diméthoxybenzylidène : La dernière étape implique la condensation du dérivé du triazole avec le 2,4-diméthoxybenzaldéhyde en conditions basiques pour former le composé souhaité.
Les méthodes de production industrielles peuvent impliquer l’optimisation de ces étapes pour augmenter le rendement et la pureté tout en minimisant les coûts et l’impact environnemental.
Analyse Des Réactions Chimiques
Le 5-(4-chlorophényl)-4-((2,4-diméthoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe thiol peut être oxydé pour former des disulfures ou des acides sulfoniques.
Réduction : Le groupe imine peut être réduit pour former des amines.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile pour introduire différents substituants.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines ou les thiols. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.
Applications De Recherche Scientifique
Chimie : Il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Son cycle triazole et ses groupes fonctionnels peuvent présenter des activités biologiques, ce qui en fait un candidat potentiel pour la découverte et le développement de médicaments.
Médecine : Il peut avoir un potentiel en tant qu’agent antimicrobien, antifongique ou anticancéreux.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans des réactions chimiques.
Mécanisme D'action
Le mécanisme d’action du 5-(4-chlorophényl)-4-((2,4-diméthoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, inhibant leur activité ou modulant leur fonction. Les cibles moléculaires et les voies impliquées devraient être identifiées par des études expérimentales.
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent d’autres dérivés du triazole avec différents substituants sur le cycle triazole ou des groupes aromatiques. Par exemple :
5-(4-Chlorophényl)-4H-1,2,4-triazole-3-thiol : Il manque la partie diméthoxybenzylidène.
4-((2,4-Diméthoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol : Il manque le groupe chlorophényle.
Le caractère unique du 5-(4-chlorophényl)-4-((2,4-diméthoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol réside dans sa combinaison de groupes fonctionnels, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C17H15ClN4O2S |
|---|---|
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4O2S/c1-23-14-8-5-12(15(9-14)24-2)10-19-22-16(20-21-17(22)25)11-3-6-13(18)7-4-11/h3-10H,1-2H3,(H,21,25)/b19-10+ |
Clé InChI |
JJXCTFJKEBPRLJ-VXLYETTFSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B12008470.png)
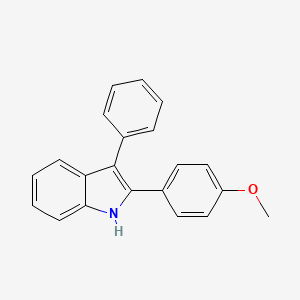
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B12008480.png)
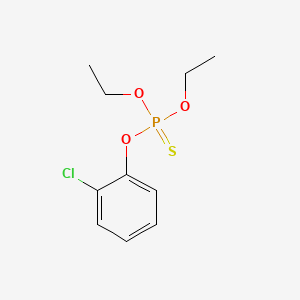
![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12008495.png)
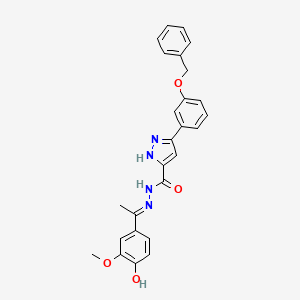
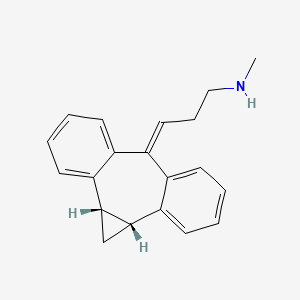
![4,4'-[Propane-1,3-diyldi(piperidine-1,4-diyl)]bis[7-nitroquinazoline]](/img/structure/B12008515.png)
![3-{[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12008521.png)
![5-(2,4-Dichlorophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008522.png)

![5-(4-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12008535.png)
